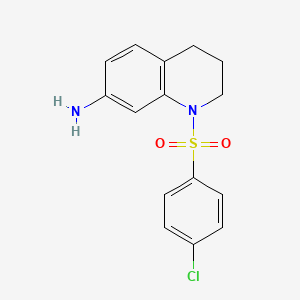
(2S)-2-amino-N-(5-methyl-1,2-oxazol-3-yl)propanamide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-N-(5-methyl-1,2-oxazol-3-yl)propanamide dihydrochloride is a synthetic compound with potential applications in various scientific fields. This compound features an oxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. The presence of the oxazole ring and the amino group makes this compound interesting for research in medicinal chemistry and other scientific disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-(5-methyl-1,2-oxazol-3-yl)propanamide dihydrochloride typically involves the formation of the oxazole ring followed by the introduction of the amino group. One common method involves the cyclization of an appropriate precursor, such as an amido-nitrile, under mild reaction conditions. The cyclization can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired oxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(2S)-2-amino-N-(5-methyl-1,2-oxazol-3-yl)propanamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different substituents, while reduction can produce amine derivatives.
科学的研究の応用
(2S)-2-amino-N-(5-methyl-1,2-oxazol-3-yl)propanamide dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2S)-2-amino-N-(5-methyl-1,2-oxazol-3-yl)propanamide dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. For example, it could inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
Similar compounds include other oxazole derivatives and amino acid analogs. Examples are:
- 2-amino-5-methyl-1,2-oxazole
- N-(5-methyl-1,2-oxazol-3-yl)propanamide
Uniqueness
The uniqueness of (2S)-2-amino-N-(5-methyl-1,2-oxazol-3-yl)propanamide dihydrochloride lies in its specific structure, which combines the oxazole ring with an amino group. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
(2S)-2-amino-N-(5-methyl-1,2-oxazol-3-yl)propanamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.2ClH/c1-4-3-6(10-12-4)9-7(11)5(2)8;;/h3,5H,8H2,1-2H3,(H,9,10,11);2*1H/t5-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZDDYWSUMGUBN-XRIGFGBMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)[C@H](C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-2-methylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B7793056.png)
![2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7793060.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B7793061.png)
![N-benzyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B7793068.png)
![2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B7793072.png)
![2-[(4-bromophenyl)methylsulfanyl]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one](/img/structure/B7793073.png)
![N-[(4-chlorophenyl)methyl]-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B7793077.png)
![2-hydroxy-4-[(4-oxo-1H-quinazolin-2-yl)amino]benzoic acid](/img/structure/B7793085.png)
![4-[(4-oxo-1H-quinazolin-2-yl)amino]benzoic acid](/img/structure/B7793089.png)

![4(3H)-Quinazolinone, 6-amino-3-[(4-methoxyphenyl)methyl]-](/img/structure/B7793121.png)
![3-[(3-Methylphenyl)sulfamoyl]propanoic acid](/img/structure/B7793131.png)

